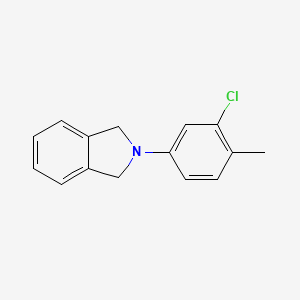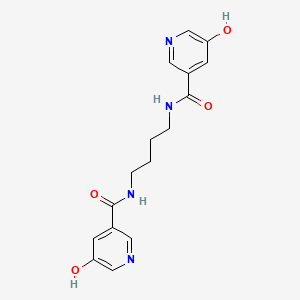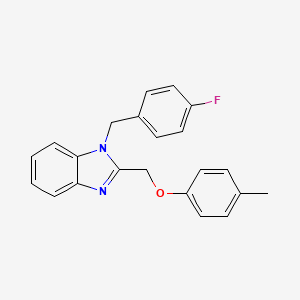
2-(3-chloro-4-methylphenyl)-2,3-dihydro-1H-isoindole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-chloro-4-methylphenyl)-2,3-dihydro-1H-isoindole is an organic compound that belongs to the class of isoindoles. Isoindoles are heterocyclic compounds containing a fused ring system consisting of a benzene ring and a pyrrole ring. This particular compound features a chloro and methyl substituent on the phenyl ring, which can influence its chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-chloro-4-methylphenyl)-2,3-dihydro-1H-isoindole typically involves the reaction of 3-chloro-4-methylaniline with phthalic anhydride under acidic conditions. The reaction proceeds through the formation of an intermediate imide, which is then reduced to yield the desired isoindole compound. The reaction conditions often include the use of a solvent such as acetic acid and a reducing agent like sodium borohydride.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time. The purification process typically includes recrystallization or chromatography to remove any impurities.
化学反应分析
Types of Reactions
2-(3-chloro-4-methylphenyl)-2,3-dihydro-1H-isoindole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The chloro substituent on the phenyl ring can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions to replace the chloro group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted isoindoles.
科学研究应用
2-(3-chloro-4-methylphenyl)-2,3-dihydro-1H-isoindole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound can be used in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 2-(3-chloro-4-methylphenyl)-2,3-dihydro-1H-isoindole involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and methyl substituents on the phenyl ring can influence the compound’s binding affinity and selectivity. The compound may act as an inhibitor or activator of certain biochemical pathways, depending on its structure and the target molecule.
相似化合物的比较
Similar Compounds
3-chloro-4-methylphenyl isocyanate: This compound shares the chloro and methyl substituents but has an isocyanate functional group instead of an isoindole ring.
N-(3-chloro-4-methylphenyl)-2-methylpentanamide: This compound also contains the chloro and methyl substituents but has an amide functional group.
Uniqueness
2-(3-chloro-4-methylphenyl)-2,3-dihydro-1H-isoindole is unique due to its isoindole ring structure, which imparts distinct chemical and biological properties
属性
分子式 |
C15H14ClN |
|---|---|
分子量 |
243.73 g/mol |
IUPAC 名称 |
2-(3-chloro-4-methylphenyl)-1,3-dihydroisoindole |
InChI |
InChI=1S/C15H14ClN/c1-11-6-7-14(8-15(11)16)17-9-12-4-2-3-5-13(12)10-17/h2-8H,9-10H2,1H3 |
InChI 键 |
UFWBUNUSKBEKMY-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)N2CC3=CC=CC=C3C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Benzylsulfanyl-N-[4-(pyrimidin-2-ylsulfamoyl)-phenyl]-acetamide](/img/structure/B15027215.png)
![N-[5-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-2-(piperidin-1-yl)phenyl]benzamide](/img/structure/B15027217.png)

![2-[5-methyl-2-(propan-2-yl)phenoxy]-N-[2-(phenylcarbonyl)-1-benzofuran-3-yl]acetamide](/img/structure/B15027244.png)

![(2E)-3-[2-(4-bromophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyanoprop-2-enamide](/img/structure/B15027254.png)
![6-imino-11-methyl-2-oxo-N-(2-phenylethyl)-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B15027262.png)
![11-(3-bromo-5-ethoxy-4-hydroxyphenyl)-3-(3,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B15027269.png)
![2-methylpropyl 5-(4-bromophenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B15027278.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(dimethylamino)methyl]-N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B15027296.png)
![Ethyl 2-{4-[(ethoxycarbonyl)(ethyl)amino]phenyl}-3,3,3-trifluoro-2-hydroxypropanoate](/img/structure/B15027298.png)
![(5E)-5-(4-tert-butylbenzylidene)-2-(4-isopropoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B15027299.png)
![(5E)-3-(2-fluorobenzyl)-5-{[1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}imidazolidine-2,4-dione](/img/structure/B15027304.png)
![6-amino-8-{4-[(4-bromobenzyl)oxy]phenyl}-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile](/img/structure/B15027307.png)
